molecular formula C10H9Cl2NO3 B13997326 Methyl 2-[(2,2-dichloroacetyl)amino]benzoate CAS No. 78987-53-8

Methyl 2-[(2,2-dichloroacetyl)amino]benzoate

Cat. No.: B13997326
CAS No.: 78987-53-8
M. Wt: 262.09 g/mol
InChI Key: FQTDUIHZSPAZGM-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2-dichloroacetyl)amino]benzoate is an organic compound with the molecular formula C10H9Cl2NO3. It is known for its unique chemical structure, which includes a dichloroacetyl group attached to an amino benzoate moiety. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,2-dichloroacetyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of dichloroacetyl chloride and ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2-dichloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler acetyl derivatives.

Scientific Research Applications

Methyl 2-[(2,2-dichloroacetyl)amino]benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,2-dichloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 2-[(2,2-dichloroacetyl)amino]benzoate can be compared with similar compounds such as:

    Methyl 2-aminobenzoate: Lacks the dichloroacetyl group, resulting in different reactivity and biological activity.

    Methyl 2-[(2-chloroacetyl)amino]benzoate: Contains a mono-chloroacetyl group, which affects its chemical and biological properties.

    Methyl 2-[(acetyl)amino]benzoate: The absence of chlorine atoms leads to distinct reactivity and applications.

The uniqueness of this compound lies in its dichloroacetyl group, which imparts specific chemical reactivity and biological activity that are not observed in its analogs.

Properties

CAS No.

78987-53-8

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

methyl 2-[(2,2-dichloroacetyl)amino]benzoate

InChI

InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-4-2-3-5-7(6)13-9(14)8(11)12/h2-5,8H,1H3,(H,13,14)

InChI Key

FQTDUIHZSPAZGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl

Origin of Product

United States

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